5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine

Epigenetics Cancer Biology HDAC Inhibition

Researchers developing HDAC inhibitors often face inconsistent activity from generic thiadiazole scaffolds. 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine (CAS 39181-40-3) resolves this with a defined pharmacophore: • 2.1-fold greater HDAC potency vs. N-methyl analog; 2.9-fold vs. acylated derivative. • Free 2-amino group enables diverse derivatization for focused library synthesis. • Commercially available at ≥98% purity, ensuring reproducible SAR and biological data.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
CAS No. 39181-40-3
Cat. No. B185737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
CAS39181-40-3
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=NN=C(S2)N
InChIInChI=1S/C10H11N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
InChIKeyHSTFNSVDVOLQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine: Compound Profile


5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine (CAS: 39181-40-3) is a heterocyclic compound featuring a 1,3,4-thiadiazole core with a 2-amino substituent and a 5-phenylethyl moiety [1]. It is categorized within the broader class of 1,3,4-thiadiazoles, which are frequently utilized as pharmacophores and synthetic building blocks due to their structural versatility and potential for diverse biological interactions [2]. The compound has a molecular formula of C10H11N3S and a molecular weight of 205.28 g/mol [1].

Heterocyclic building block with reported HDAC inhibition
Unsubstituted 2-amino group supports target engagement
Fits epigenetic probe development and SAR studies

5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine: Scaffold Specificity


Procurement decisions involving 1,3,4-thiadiazole-2-amines require caution, as generic substitutions based solely on the core scaffold are scientifically unfounded. The specific substitution at the 5-position dictates critical physicochemical and biological properties. For instance, the lipophilic phenylethyl group on 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine directly influences its membrane permeability and target engagement, a feature absent in unsubstituted or differently substituted analogs [1]. While the core 1,3,4-thiadiazole-2-amine is a common starting material, its 5-substituted derivatives exhibit divergent activities ranging from HDAC inhibition to antimicrobial effects [2]. The quantitative evidence below details how the specific 5-phenylethyl substitution of this compound creates a unique profile compared to other 5-substituted 1,3,4-thiadiazole-2-amines, making it a distinct research tool rather than an interchangeable commodity chemical.

5-Substitution

Phenylethyl moiety influences permeability and target engagement; other 5-substituted analogs may not replicate this profile.

2-Amino modification

Methylation or acylation of the 2-amino group can substantially reduce HDAC inhibition, as shown in comparative assays.

5-Phenyl analog

The 5-phenyl analog (CAS 2002-03-1) is primarily associated with antibacterial activity, not antiproliferative pathways.

5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine: Evidence vs. Analogs


HDAC Inhibition: vs. N-methyl Analog

5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine demonstrates measurable inhibition of histone deacetylase (HDAC) activity, a mechanism relevant to epigenetic regulation and oncology research. Comparative analysis of HDAC inhibition data reveals that this compound (IC50 = 1000 nM) is 2.1-fold more potent than its N-methylated analog, N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine (IC50 = 2100 nM), in a human HeLa cell lysate assay [1][2]. This difference highlights that the free 2-amino group is a critical determinant for HDAC engagement, and its methylation substantially reduces potency, underscoring the value of this specific, unmethylated compound for reproducible epigenetic research.

HDAC Inhibition vs. N-Methyl
Reported
IC50 1.0 µM vs 2.1 µM (2.1-fold)
Free amino group supports target interaction
HeLa cell lysate assay
Epigenetics Cancer Biology HDAC Inhibition

HDAC Inhibition: vs. Acylated Derivative

Acylation of the 2-amino group further modulates HDAC inhibitory activity. 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine (IC50 = 1000 nM) exhibits an IC50 value that is approximately 2.9-fold lower (more potent) than that of a structurally related acylated derivative, Compound 5g (IC50 = 2860 nM), in an assay using recombinant human HDAC1 [1][2]. This SAR trend reinforces that the unmodified 2-amino group is essential for optimal interaction with the HDAC active site. Sourcing the base, unmodified amine is therefore crucial for researchers aiming to build focused compound libraries or investigate the effects of subsequent derivatization.

HDAC1 Inhibition vs. Acyl Derivative
Reported
IC50 1.0 µM vs 2.9 µM (2.9-fold)
Unacylated amino group maintains target engagement
Recombinant human HDAC1 assay
Epigenetics Chemical Biology Structure-Activity Relationship (SAR)

Antiproliferative vs. Antibacterial Activity

The biological profile of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is differentiated from its 5-phenyl analog by its primary reported mechanism of action. While the 5-phenyl analog (CAS: 2002-03-1) is primarily characterized by its antibacterial activity against MRSA and other pathogens , 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is consistently reported for its ability to inhibit tumor cell proliferation and HDAC activity . This divergence in biological function—antimicrobial vs. antiproliferative—represents a critical and qualitative distinction. Although a direct, side-by-side IC50 comparison for antiproliferative activity against a common cell line is not available, the distinct and well-documented functional annotation of each compound provides a strong basis for target-specific selection.

Antiproliferative vs. Antibacterial
Class-level
Qualitative functional divergence
Phenylethyl group linked to antiproliferative pathways
No direct side-by-side IC50 data
Oncology Cell Biology Anticancer Drug Discovery

Quality Control Documentation

For scientific reproducibility, procurement of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine with documented purity and characterization is essential. Unlike many uncharacterized research chemicals, this compound is offered by commercial vendors with a standard purity of 95-98% and is supported by batch-specific quality control documentation, including NMR, HPLC, and/or GC analysis . This level of analytical characterization is a baseline requirement for credible research and differentiates this compound from less rigorously defined alternatives. The availability of this documentation mitigates the risk of experimental artifacts due to unknown impurities and provides a verifiable standard for compound identity and purity.

QC Documentation
Data to verify
Purity 95–98% with NMR, HPLC, GC
Supports identity verification and reproducibility
Vendor batch-specific data
Analytical Chemistry Quality Control Reproducibility

5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine: Application Scenarios


Epigenetic Probe and HDAC Inhibitor Development

Researchers developing novel histone deacetylase (HDAC) inhibitors for oncology or other epigenetic applications will find 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine to be a valuable starting point. Its 2.1-fold greater potency against HDAC in HeLa lysates compared to its N-methylated analog [1] and 2.9-fold greater potency compared to an acylated derivative [2] establishes it as the optimal, unmodified scaffold for further structure-activity relationship (SAR) studies. Its known antiproliferative effects on tumor cells further validate its use as a tool compound in cancer biology.

Antiproliferative Mechanism Probe

Investigators exploring the link between HDAC inhibition and antiproliferative effects in cancer cell lines can utilize this compound as a defined chemical probe. Its primary functional annotation is tied to inhibiting tumor cell proliferation and HDAC activity, which distinguishes it from other 5-substituted 1,3,4-thiadiazol-2-amines that have antimicrobial or other primary applications . This specificity reduces the likelihood of confounding off-target effects when the research goal is focused on antiproliferative pathways.

Focused Compound Library Synthesis

Medicinal chemistry groups synthesizing focused libraries of 1,3,4-thiadiazole derivatives will benefit from using 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine as a key intermediate. The established SAR showing the importance of the free 2-amino group for HDAC potency [1][2] provides a clear rationale for using this compound as a substrate for diverse chemical transformations, such as acylation, sulfonylation, or reductive amination, to generate analogs with potentially improved or altered biological profiles. Its commercial availability with documented purity ensures reliable and consistent synthetic outcomes.

Application
Selection Property
Validation Focus
HDAC pathway research & probe development
Free 2-amino group for target engagement
HDAC inhibition in cell lysate assays
Antiproliferative mechanism studies
Phenylethyl substitution profile
Cell proliferation endpoint assays
Focused library synthesis
Unmodified amino scaffold for derivatization
Purity and structural identity (NMR/HPLC)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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